(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone
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Overview
Description
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the creation of the phenyl ring with the ethanone group attached.
Addition of functional groups: Hydroxy, propylamino, and propoxymethyl groups are introduced through various organic reactions such as nucleophilic substitution and reduction.
Final assembly: The final step involves the coupling of the (E)-but-2-enedioic acid moiety to the core structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The propylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ethanone group would yield an alcohol.
Scientific Research Applications
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Pathway interference: The compound may interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(E)-but-2-enedioic acid derivatives: Compounds with similar core structures but different functional groups.
Phenyl ethanone derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
152270-98-9 |
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Molecular Formula |
C40H62N2O12 |
Molecular Weight |
762.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C18H29NO4.C4H4O4/c2*1-4-8-19-11-17(21)13-23-18-7-6-15(14(3)20)10-16(18)12-22-9-5-2;5-3(6)1-2-4(7)8/h2*6-7,10,17,19,21H,4-5,8-9,11-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
VHEUZUDESDMICS-WXXKFALUSA-N |
Isomeric SMILES |
CCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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